N-(3-chloro-2-methylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Description

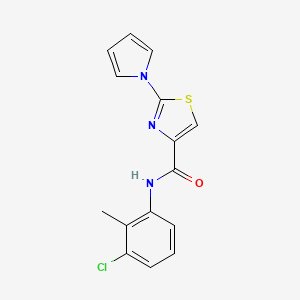

N-(3-Chloro-2-methylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a 3-chloro-2-methylphenyl group attached to the carboxamide nitrogen and a 1H-pyrrol-1-yl substituent at the 2-position of the thiazole ring.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-10-11(16)5-4-6-12(10)17-14(20)13-9-21-15(18-13)19-7-2-3-8-19/h2-9H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAUHCGPIQCMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CSC(=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment and other therapeutic areas. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 274.76 g/mol

The structure incorporates a thiazole ring, a pyrrole moiety, and a chloro-substituted phenyl group, which are critical for its biological activity.

Research indicates that compounds with thiazole and pyrrole structures exhibit various biological activities:

- Antitumor Activity : Thiazole derivatives have been shown to possess potent cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

- Cell Cycle Arrest : Certain derivatives, including those similar to this compound, have been reported to cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation .

- Inhibition of Key Kinases : The compound's structure suggests potential inhibition of key protein kinases involved in cancer progression, such as EGFR and HER2. This inhibition can lead to reduced cell proliferation and increased apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of various substituents on the thiazole and pyrrole rings in enhancing biological activity:

- Chloro Substitution : The presence of the chloro group on the phenyl ring has been associated with increased potency against cancer cell lines due to enhanced electron-withdrawing properties, which stabilize the compound's interaction with target proteins .

- Pyrrole Moiety : The incorporation of the pyrrole ring is crucial for maintaining activity; modifications here can lead to significant changes in potency and selectivity against specific cancer types .

Case Study 1: Antiproliferative Activity

A study evaluated a series of thiazole derivatives, including this compound, against various tumor cell lines. The results indicated that this compound exhibited an IC value comparable to standard chemotherapeutic agents like doxorubicin, demonstrating its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Further investigations using molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, suggesting a mechanism by which it may induce apoptosis in resistant cancer cells .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induced apoptosis in cancer cells | |

| Cell Cycle Arrest | G0/G1 phase arrest | |

| Protein Kinase Inhibition | EGFR/HER2 inhibition |

Table 2: Structure-Activity Relationship Insights

Comparison with Similar Compounds

Structural Features

The target compound’s structure is defined by two critical moieties:

- Thiazole-4-carboxamide core : Common among analogs, this scaffold provides a rigid framework for functionalization.

- Substituents :

- N-(3-Chloro-2-methylphenyl) : A halogenated aryl group influencing lipophilicity and binding interactions.

- 2-(1H-Pyrrol-1-yl) : A nitrogen-containing heterocycle that may enhance π-stacking or hydrogen-bonding capabilities.

Table 1: Structural Comparison of Thiazole Carboxamide Derivatives

Key Observations :

- The target compound’s pyrrole substituent distinguishes it from analogs with pyrazole (7d, ) or azidobenzamido groups (32, ).

- The 3-chloro-2-methylphenyl group contrasts with trifluoroethyl (7d) or complex benzoyl-containing amides (Acotiamide).

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.